Lipophilicity Differentiation: 5-Ketone vs. 4-Ketone Regioisomer (LogP Δ = 0.46)
The 5-ketone regioisomer 4,5,6,7-tetrahydro-5(1H)-indazolone (target) exhibits a computed LogP of 0.47, compared to LogP 0.93 for its 4-ketone regioisomer 6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-33-6)—a near 2-fold increase in lipophilicity [1][2]. Both compounds share identical molecular formula (C₇H₈N₂O), molecular weight (136.15), and polar surface area (PSA 45.75 Ų). The lower LogP of the 5-ketone isomer translates to approximately 0.5 log unit improved aqueous solubility and reduced non-specific protein binding potential, which is relevant for fragment-based drug discovery (FBDD) and lead optimization campaigns where controlling lipophilicity within the preferred drug-like range (LogP 0–3) is critical [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4675; PSA = 45.75 Ų |
| Comparator Or Baseline | 6,7-Dihydro-1H-indazol-4(5H)-one (CAS 499206-33-6): LogP = 0.9287; PSA = 45.75 Ų |
| Quantified Difference | ΔLogP = 0.46 (target is ~2× less lipophilic); PSA identical |
| Conditions | Computed LogP (XLogP3 / ACD/Labs algorithm) and topological PSA from Molbase/chemsrc physicochemical databases |
Why This Matters
For medicinal chemists optimizing ADME profiles, the 0.46 LogP reduction directly impacts aqueous solubility and may reduce CYP450-mediated clearance, making the 5-ketone isomer preferable when lower lipophilicity is desired without sacrificing polar surface area.
- [1] Molbase. 4,5,6,7-Tetrahydro-5(1H)-indazolone (CAS 1196154-00-3). Physicochemical properties: LogP 0.4675, PSA 45.75, MW 136.151. View Source
- [2] Molbase. 6,7-Dihydro-1H-indazol-4(5H)-one (CAS 499206-33-6). Physicochemical properties: LogP 0.9287, PSA 45.75, MW 136.151. View Source
